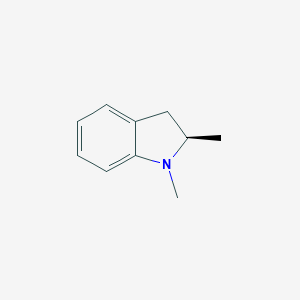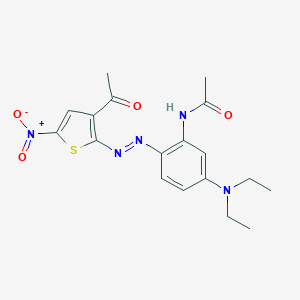
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide, also known as Acid Yellow 36, is a synthetic azo dye commonly used in the textile industry to color fabrics and fibers. This dye is a bright yellow color and has a molecular formula of C20H22N6O4S2. Despite its widespread use, there is limited research on the synthesis, mechanism of action, and biochemical effects of Acid Yellow 36. In
Mécanisme D'action
The mechanism of action of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 is not well understood. However, it is believed that the dye binds to proteins and enzymes in cells, disrupting their function. This can lead to cellular damage and toxicity.
Effets Biochimiques Et Physiologiques
Limited research has been conducted on the biochemical and physiological effects of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36. However, one study investigated the genotoxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 using bacterial and mammalian cells. The results showed that 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 was genotoxic in both bacterial and mammalian cells, indicating its potential to cause DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 has several advantages for lab experiments, including its bright yellow color, which makes it easy to detect. It is also relatively inexpensive and easy to synthesize. However, its potential toxicity and lack of understanding of its mechanism of action make it a limited tool for research.
Orientations Futures
Further research is needed to fully understand the mechanism of action and potential toxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36. Additionally, more studies are needed to investigate the potential applications of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 in areas such as photocatalysis and wastewater treatment. Finally, the development of alternative, less toxic dyes for use in the textile industry should be explored.
Conclusion:
In conclusion, 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 is a synthetic azo dye commonly used in the textile industry. While limited research has been conducted on its synthesis, mechanism of action, and biochemical effects, it has been used as a model compound in several scientific studies. Further research is needed to fully understand the potential applications and potential toxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36.
Méthodes De Synthèse
The synthesis of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 involves the reaction of 3-acetyl-5-nitro-2-thiophenediazonium chloride with 5'-diethylamino-2'-hydroxyacetanilide in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization to obtain the final product. This method has been optimized to produce high yields of pure 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36.
Applications De Recherche Scientifique
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 has been used as a model compound in several scientific studies due to its similar chemical structure to other azo dyes. One study investigated the photocatalytic degradation of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 using titanium dioxide nanoparticles. The results showed that the degradation of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 was dependent on the concentration of the dye and the amount of titanium dioxide used. Another study investigated the removal of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 from wastewater using activated carbon. The results showed that activated carbon was effective in removing 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 from wastewater.
Propriétés
Numéro CAS |
167940-11-6 |
|---|---|
Nom du produit |
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide |
Formule moléculaire |
C18H21N5O4S |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-[2-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-5-22(6-2)13-7-8-15(16(9-13)19-12(4)25)20-21-18-14(11(3)24)10-17(28-18)23(26)27/h7-10H,5-6H2,1-4H3,(H,19,25) |
Clé InChI |
RFZHYTGMDJEVDL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
Autres numéros CAS |
167940-11-6 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Synonymes |
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)
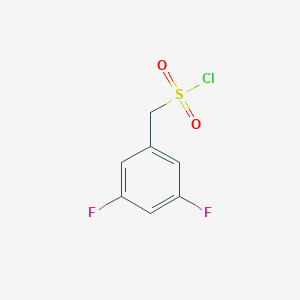

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
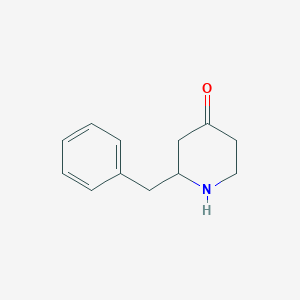
![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)
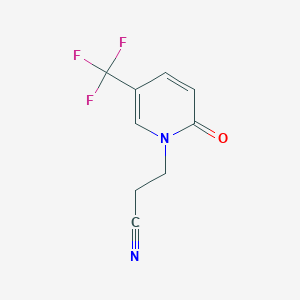
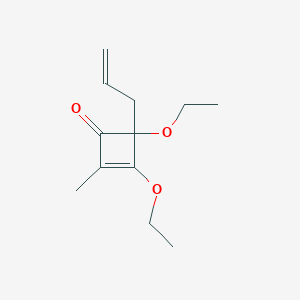
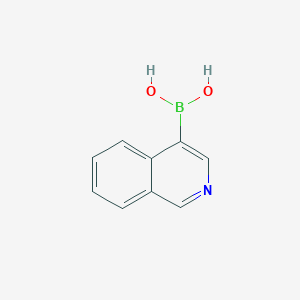
![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)
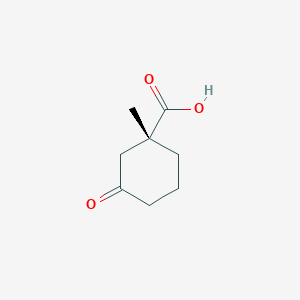
![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)
